This compound can be classified as:
The synthesis of 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride typically involves several steps:
The molecular formula of 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is .
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the functional groups present and their arrangement within the molecule.
4-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride can participate in various chemical reactions:
The mechanism of action for 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is primarily linked to its biological activities:
Studies have indicated that oxadiazole derivatives can exhibit significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research into their therapeutic potential .
The physical and chemical properties of 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride include:
Characterization techniques such as IR spectroscopy can be used to identify functional groups (e.g., N-H stretch) while NMR spectroscopy provides insight into molecular structure through chemical shifts associated with hydrogen atoms in different environments .
The applications of 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride are diverse:
Ongoing research aims to explore its efficacy in drug formulations and its role as a precursor in synthesizing other bioactive compounds .
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as "furo[ab]diazole" or "azoxime" [1] [5] [8]. Despite its early discovery, significant medicinal interest did not emerge until the mid-20th century. The 1940s marked the beginning of biological evaluations, culminating in the 1960s with Oxolamine (Figure 1), the first 1,2,4-oxadiazole-containing drug approved as a cough suppressant [1] [8]. This breakthrough validated the pharmacophoric utility of the heterocycle and stimulated further research.
A pivotal advancement occurred in 2011 with the isolation of phidianidines A and B (Figure 1) from the marine mollusk Phidiana militaris [1] [8]. These natural 1,2,4-oxadiazole alkaloids exhibited potent cytotoxicity against mammalian cell lines (e.g., HeLa, CaCo-2) and selective agonism toward protein-tyrosine phosphatase 1B and chemokine receptor CXCR4, highlighting the scaffold’s relevance to oncology and immunology [1] [8]. Concurrently, synthetic methodologies evolved from classical amidoxime-carboxylic acid condensations to microwave-assisted cyclizations, improving yields from <5% to >95% and enabling greener synthesis [5] [8].
The 21st century witnessed clinical translation with Ataluren (Figure 1), approved for Duchenne muscular dystrophy. Its design leveraged 1,2,4-oxadiazole as a bioisostere for ester groups, enhancing metabolic stability while maintaining target engagement [1] [9]. Additional milestones include Pleconaril (antiviral) and Fasiplon (anxiolytic), underscoring the scaffold’s versatility across therapeutic areas [8].
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Discovery
Year | Milestone | Significance |
---|---|---|
1884 | Synthesis by Tiemann and Krüger | First chemical characterization |
1960s | Oxolamine approval | First therapeutic agent |
2011 | Isolation of phidianidines | Demonstration of natural occurrence and bioactivity |
2014 | Ataluren approval | Validation of bioisosteric utility in genetic disorders |
2020s | Microwave-assisted synthesis optimization | Enabled high-yield, sustainable routes to complex derivatives |
1,2,4-Oxadiazole derivatives have demonstrated compelling activity against resistant pathogens through targeted mechanisms. Derivatives like compound 17 (Figure 2) inhibit Escherichia coli DNA gyrase (IC₅₀ = 1.2 μM) by binding the ATP site, exhibiting cross-inhibition against Staphylococcus aureus topoisomerase IV and penicillin-binding protein 2a (PBP2a) [4]. This dual-targeting capability is critical for overcoming bacterial resistance. Structure-activity relationship (SAR) studies emphasize that hydrogen-bond donors on the A-ring (e.g., pyrrole) are essential, while electron-withdrawing groups on the C-ring enhance Gram-negative activity [4] [8].
In antifungal applications, succinate dehydrogenase (SDH) inhibitors incorporating 1,2,4-oxadiazoles have emerged. Derivatives 4f and 4q (Figure 2) suppress Rhizoctonia solani and Fusarium graminearum by disrupting mitochondrial energy metabolism. 4f exhibited EC₅₀ values of 12.68 μg/mL (R. solani) and 8.81 μg/mL (Colletotrichum capsici), outperforming carbendazim against Exserohilum turcicum [6]. Molecular docking confirmed hydrogen bonding with SDH residues (e.g., TYR58, TRP173), rationalizing their efficacy [6].
Table 2: Antimicrobial 1,2,4-Oxadiazole Derivatives and Their Targets
Compound | Structural Features | Target Pathogen/Enzyme | Activity |
---|---|---|---|
17 | Pyrrole-linked oxadiazole | E. coli DNA gyrase | IC₅₀ = 1.2 μM |
19b | Bis-oxadiazole with ethynyl group | Methicillin-resistant S. aureus | In vivo efficacy; low clearance |
4f | 3,4-Dihydroxyphenyl substitution | Succinate dehydrogenase (SDH) | EC₅₀ = 8.81 μg/mL (C. capsici) |
4q | p-Trifluoromethylphenyl substitution | SDH | EC₅₀ = 38.88 μg/mL (R. solani) |
Piperidine’s saturated six-membered ring confers distinct advantages in drug design: conformational flexibility, enhanced solubility, and the ability to engage targets through hydrogen bonding or ionic interactions. This moiety is embedded in >20 drug classes, including anticancer agents (e.g., vinblastine) and selective estrogen modulators (e.g., raloxifene) [3] [10]. The piperidine nitrogen facilitates salt formation (e.g., hydrochloride) to improve bioavailability, as seen in 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride [3] [7].
Synthetic innovations have expanded access to piperidine scaffolds. Beller’s group developed cobalt- and ruthenium-catalyzed hydrogenations of pyridines, enabling stereoselective production of cis-fluoropiperidines under mild conditions (Scheme 1) [3]. Grygorenko’s palladium/rhodium-catalyzed methods further allowed hydroxyl group retention—critical for derivatization [3]. These advances support the integration of piperidine into hybrid pharmacophores.
In oncology, N-(piperidine-4-yl)benzamide derivatives exhibit nanomolar cytotoxicity. Compound 5 (Figure 3) demonstrated 15-fold greater potency than sorafenib against hepatocellular carcinoma by inhibiting tubulin polymerization [10]. Similarly, HSP70 inhibitors bearing piperidine (e.g., 4a–e) blocked breast cancer proliferation [10]. The piperidine ring’s role in these compounds often involves positioning hydrophobic substituents for target engagement or improving cell membrane permeability.
Table 3: Piperidine Design Strategies and Biological Applications
Strategy | Example Compound | Biological Target | Outcome |
---|---|---|---|
Catalytic hydrogenation | cis-3-Fluoropiperidines | Tubulin | Antiproliferative activity |
N-Acylation | N-(Piperidine-4-yl)benzamide | HSP70/P2X7 receptor | IC₅₀ values < 1 μM in cancer models |
Salt formation | Piperidine hydrochlorides | Bioavailability enhancement | Improved solubility and tissue distribution |
Hybrid pharmacophores | Oxadiazole-piperidine conjugates | Multi-target engagement | Dual antimicrobial/anticancer activity |
The convergence of 1,2,4-oxadiazole and piperidine motifs capitalizes on their complementary strengths: the former provides metabolic stability and bioisosteric versatility, while the latter offers pharmacokinetic optimization and three-dimensional diversity. This synergy is exemplified in 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride, where piperidine’s basic nitrogen enhances water solubility, and the oxadiazole ring enables resistance to hydrolytic degradation [1] [3] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7